4-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation: Aniline is sulfonated to form benzenesulfonamide using chlorosulfonic acid.
Chlorination: Benzenesulfonamide is chlorinated to introduce the chlorine atom at the para position using chlorine gas or a chlorinating agent like thionyl chloride.
Substitution with Isopropylphenyl Group: The final step involves the substitution of the sulfonamide group with the isopropylphenyl group using a suitable reagent like isopropylphenylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-alkyl or 4-aryl derivatives.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or thiols.
Hydrolysis: Corresponding sulfonic acids and amines.
Scientific Research Applications
4-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like carbonic anhydrase.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other organic compounds.
Chemical Research: Utilized as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methylphenyl)benzenesulfonamide
- 4-chloro-N-(4-ethylphenyl)benzenesulfonamide
- 4-chloro-N-(4-tert-butylphenyl)benzenesulfonamide
Comparison
Compared to its analogs, 4-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its binding affinity to specific targets and altering its reactivity in chemical reactions. The isopropyl group may also affect the compound’s solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C15H16ClNO2S |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-chloro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11(2)12-3-7-14(8-4-12)17-20(18,19)15-9-5-13(16)6-10-15/h3-11,17H,1-2H3 |
InChI Key |
BMCNVHMWFUAOAV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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